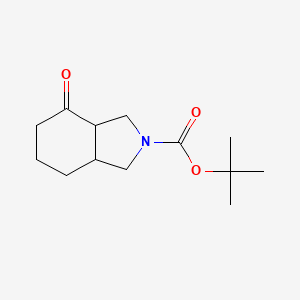

tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-oxo-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPWUVURFSJYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677262 | |

| Record name | tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879687-92-0 | |

| Record name | tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific research data on this molecule, this guide combines known properties with plausible synthetic routes and potential biological significance based on structurally related compounds.

Core Compound Properties

This compound is a bicyclic compound featuring a hexahydroisoindole core, a ketone functional group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group provides stability and is a common feature in synthetic intermediates, allowing for controlled chemical modifications.

| Property | Value | Source |

| CAS Number | 879687-92-0 | [1][2][3] |

| Molecular Formula | C13H21NO3 | [1][2][3] |

| Molecular Weight | 239.31 g/mol | [1][3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 | N/A |

| Physical Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | N/A |

Synthetic Methodologies

Hypothetical Synthetic Protocol via Robinson Annulation

The Robinson annulation is a powerful method for the formation of six-membered rings in a fused bicyclic system.[4] It involves a Michael addition followed by an intramolecular aldol condensation.

Reaction Scheme:

A plausible retrosynthetic analysis suggests that the target molecule could be synthesized from a suitable N-Boc-protected pyrrolidine derivative and an α,β-unsaturated ketone.

Experimental Protocol:

-

Step 1: Michael Addition. To a solution of N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol, is added a catalytic amount of a base (e.g., sodium ethoxide). Methyl vinyl ketone (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,5-dicarbonyl intermediate.

-

Step 2: Intramolecular Aldol Condensation and Dehydration. The crude 1,5-dicarbonyl intermediate is dissolved in a suitable solvent like ethanol, and a base (e.g., sodium ethoxide) is added. The mixture is heated to reflux for 4-8 hours to facilitate the intramolecular aldol condensation and subsequent dehydration. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and neutralized with a dilute acid (e.g., 1M HCl). The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Caption: Hypothetical Robinson Annulation Workflow.

Hypothetical Synthetic Protocol via Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester, which can then be further manipulated to yield a cyclic ketone.

Reaction Scheme:

This approach would involve a suitably substituted N-Boc-pyrrolidine with two ester functionalities at appropriate positions.

Experimental Protocol:

-

Step 1: Synthesis of the Diester Precursor. A suitable N-Boc-pyrrolidine derivative with appended ester side chains is synthesized through standard alkylation or acylation reactions.

-

Step 2: Dieckmann Condensation. The diester precursor (1.0 eq) is dissolved in an anhydrous solvent such as toluene. A strong base, typically sodium hydride (1.1 eq), is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature or heated to facilitate the intramolecular cyclization. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with a protic solvent (e.g., methanol) followed by acidification with a dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Step 3: Hydrolysis and Decarboxylation. The resulting β-keto ester is then subjected to hydrolysis (e.g., using aqueous acid or base) followed by decarboxylation upon heating to yield the final ketone product, this compound. The crude product is purified by column chromatography.

Caption: Hypothetical Dieckmann Condensation Workflow.

Potential Biological Significance and Applications in Drug Development

While no specific biological activity has been reported for this compound, the isoindole scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.

Derivatives of isoindoline-1,3-dione have been investigated for a range of therapeutic applications, including as anti-inflammatory and antibacterial agents. The core structure of the target molecule is also related to that of certain natural products with interesting biological profiles.

The presence of the ketone functionality at the 4-position offers a handle for further chemical modifications, allowing for the synthesis of a library of derivatives. These derivatives could be screened for various biological activities. For instance, the ketone could be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions to introduce diverse substituents.

The N-Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine, which can then be functionalized to explore structure-activity relationships.

Caption: Logical Workflow for Drug Discovery.

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry. Although specific data on its synthesis and biological activity are currently limited in the public domain, its structural features suggest that it can be synthesized through established chemical transformations. The isoindole core is a known pharmacophore, indicating that derivatives of this compound could exhibit interesting biological properties. Further research is warranted to explore the synthesis, characterization, and biological evaluation of this and related compounds to unlock their full potential in drug discovery and development. Researchers interested in this molecule are encouraged to utilize the hypothetical synthetic pathways described as a starting point for their investigations.

References

An In-depth Technical Guide on tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate is limited. This guide provides a comprehensive overview based on available supplier information and extrapolates potential properties, synthetic routes, and biological significance from analogous compounds. The experimental protocols and data presented herein are illustrative and should be adapted and verified experimentally.

Core Compound Properties

This compound is a bicyclic organic compound featuring a hexahydroisoindole core. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a stable intermediate for further chemical modifications, particularly in the synthesis of more complex molecules for pharmaceutical and research applications.

| Property | Value | Source |

| CAS Number | 879687-92-0 | Commercial Suppliers |

| Molecular Formula | C₁₃H₂₁NO₃ | Commercial Suppliers |

| Molecular Weight | 239.31 g/mol | Commercial Suppliers |

| Purity | Typically >95% | Commercial Suppliers |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) | Inferred |

Hypothetical Synthesis and Experimental Protocols

The synthesis of the hexahydroisoindole scaffold can be achieved through several established synthetic strategies. A plausible approach involves a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations.

Proposed Synthetic Pathway

A hypothetical synthesis could involve a [4+2] cycloaddition between a suitable diene and a dienophile, followed by reduction and protection steps.

Caption: Hypothetical synthetic workflow for the target compound.

Illustrative Experimental Protocol: Diels-Alder Reaction and Subsequent Transformations

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboximide

-

In a pressure vessel, combine maleimide (1.0 eq) and 1,3-butadiene (1.2 eq) in toluene.

-

Seal the vessel and heat to 150 °C for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the desired dicarboximide.

Step 2: Synthesis of cis-Hexahydroisoindole-1,3-dione

-

Dissolve the dicarboximide (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (50 psi).

-

Stir the mixture vigorously at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the saturated dione.

Step 3: Synthesis of cis-Hexahydro-1H-isoindol-4-one

-

This step is a partial reduction and can be challenging. A potential method involves a selective reducing agent.

-

Suspend the dione (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the mixture to -78 °C.

-

Add a solution of a selective reducing agent, such as lithium tri-tert-butoxyaluminum hydride (1.1 eq), dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Step 4: Synthesis of this compound

-

Dissolve the amino-ketone (1.0 eq) in dichloromethane.

-

Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound itself, the hexahydroisoindole scaffold is present in a variety of biologically active molecules. Derivatives have shown potential as inhibitors of various enzymes and as modulators of receptor activity.

Hypothetical Role in a Signaling Pathway

Based on the activities of structurally related compounds, a derivative of the title compound could potentially act as an inhibitor in a kinase signaling pathway, which are often implicated in cell proliferation and survival.

Caption: Hypothetical inhibition of a kinase cascade by an isoindole derivative.

Applications in Drug Discovery and Development

The title compound serves as a valuable building block in medicinal chemistry. The Boc-protected amine allows for facile deprotection under acidic conditions, revealing a secondary amine that can be further functionalized. The ketone moiety provides a handle for various chemical transformations, including:

-

Reductive amination: To introduce diverse substituents and build molecular complexity.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Aldol condensation: To construct larger ring systems.

This versatility makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns targeting a range of diseases.

Conclusion

tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate CAS number 879687-92-0

CAS Number: 879687-92-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a putative synthetic pathway, and explores its applications as a key intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical and Physical Properties

This compound is a bicyclic compound featuring a hexahydroisoindole core structure with a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a rigid scaffold and a key functional group makes it a valuable intermediate for further chemical modifications.

Table 1: Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 879687-92-0 | [1][2][3] |

| Molecular Formula | C₁₃H₂₁NO₃ | [1] |

| Molecular Weight | 239.31 g/mol | [1][2] |

| Purity | Typically ≥95% | [2][3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted) | General knowledge |

| Storage | Store in a cool, dry place away from incompatible materials. | General knowledge |

Synthesis and Experimental Protocols

Putative Synthetic Pathway

A potential synthetic route could start from a suitable diene and a dienophile to form the bicyclic ring system, followed by functional group manipulations.

Caption: Putative synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

Step 1: Diels-Alder Cycloaddition

A suitable diene, such as 1,3-cyclohexadiene, would react with a dienophile like maleimide in a [4+2] cycloaddition reaction to form the hexahydroisoindole core. This reaction is typically carried out at elevated temperatures in a suitable solvent like toluene.

Step 2: N-Boc Protection

The secondary amine of the hexahydroisoindole intermediate would be protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, often employing di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or diisopropylethylamine in a solvent like dichloromethane.

Step 3: Oxidation

The introduction of the ketone at the 4-position would require a selective oxidation of a precursor, likely a 4-hydroxy derivative. The synthesis of the corresponding 4-hydroxy-hexahydroisoindole precursor would be necessary. Subsequent oxidation of the secondary alcohol to a ketone could be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including reagents, solvents, temperatures, and reaction times, would require experimental optimization.

Spectroscopic Data (Predicted)

While specific spectral data for this compound is not publicly available, the expected NMR and IR signatures can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Spectrum | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Signals corresponding to the protons of the hexahydroisoindole ring system, typically in the range of 1.5-4.0 ppm. A singlet at ~1.4 ppm for the nine protons of the tert-butyl group. |

| ¹³C NMR | A signal for the carbonyl carbon of the ketone around 200-210 ppm. A signal for the carbonyl carbon of the Boc group around 155 ppm. A signal for the quaternary carbon of the tert-butyl group around 80 ppm, and a signal for the methyl carbons of the tert-butyl group around 28 ppm. Signals for the carbons of the hexahydroisoindole core. |

| IR | A strong absorption band for the ketone C=O stretch around 1710 cm⁻¹. A strong absorption band for the carbamate C=O stretch around 1690 cm⁻¹. C-H stretching and bending vibrations. |

Applications in Drug Discovery and Development

The hexahydroisoindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown a wide range of biological activities.

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the ketone functionality allows for a variety of chemical transformations, including reductive amination to introduce diverse amine-containing side chains, and the Boc-protecting group allows for subsequent deprotection and further functionalization at the nitrogen atom.

Potential Therapeutic Areas

While direct biological activity of this specific compound has not been reported, its structural similarity to known bioactive molecules suggests its potential as an intermediate for the synthesis of compounds targeting:

-

Central Nervous System (CNS) Disorders: The hexahydroisoindole core is present in molecules designed as modulators of neurotransmitter receptors, such as GABA receptors. These are important targets for treating anxiety, epilepsy, and other neurological conditions.

-

Oncology: Certain complex alkaloids containing the isoindole moiety have demonstrated anticancer properties.

-

Infectious Diseases: The scaffold can be elaborated to create novel antibacterial or antiviral agents.

Logical Workflow in Drug Discovery

The use of this compound in a drug discovery workflow would typically follow a path of chemical elaboration and biological screening.

Caption: A typical drug discovery workflow utilizing the title compound.

Conclusion

This compound is a valuable chemical intermediate with considerable potential in the field of drug discovery and development. Its rigid bicyclic structure, combined with a strategically placed ketone and a versatile protecting group, makes it an ideal starting point for the synthesis of diverse libraries of compounds for biological screening. While detailed experimental data for this specific compound is sparse in the public domain, its utility can be inferred from the broad biological activities associated with the hexahydroisoindole scaffold. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in developing novel therapeutics.

References

An In-depth Technical Guide on the Characterization of 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the characterization of 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester, a key intermediate in the synthesis of various biologically active molecules. This document details the physicochemical properties, spectroscopic data, and experimental protocols relevant to its synthesis and analysis.

Core Compound Information

Chemical Structure:

Caption: Chemical structure of 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁NO₃ | [1] |

| Molecular Weight | 239.31 g/mol | [1][2] |

| CAS Number | 543910-82-3 | [3] |

| Appearance | Not specified (likely a solid) | |

| Stereochemistry | Available as cis isomer | [3][4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data from experimental findings is not publicly available in the search results, a typical ¹H NMR spectrum would exhibit signals corresponding to the protons of the octahydro-isoindole core and the tert-butyl group. The protons adjacent to the nitrogen and the carbonyl group would show characteristic chemical shifts. Similarly, the ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon, the carbons of the tert-butyl group, and the carbons of the bicyclic ring system.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups. A strong absorption band is anticipated around 1700-1750 cm⁻¹ corresponding to the ketone (C=O) stretching vibration, and another strong band around 1680-1700 cm⁻¹ for the carbamate (N-C=O) stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 239.31. Fragmentation patterns would likely involve the loss of the tert-butyl group or other characteristic fragments of the isoindole core.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of the target compound.

Synthesis

A common synthetic route to 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester involves the protection of the nitrogen atom of a suitable isoindole precursor with a tert-butoxycarbonyl (Boc) group, followed by oxidation or other functional group manipulations to introduce the keto group at the 4-position. The tert-butyl group is a vital protecting group in organic chemistry due to its stability against nucleophiles and reducing agents, and its easy removal under acidic conditions.[6]

General Procedure:

-

Boc Protection: The starting octahydroisoindole derivative is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature.

-

Oxidation: The resulting N-Boc protected intermediate is then oxidized to introduce the ketone functionality. The choice of oxidizing agent and reaction conditions depends on the specific precursor used.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester.

References

- 1. Buy 2-Boc-5-oxo-octahydro-isoindole | 203661-68-1 [smolecule.com]

- 2. Tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate - CAS:1332584-12-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. CIs-4-Oxo-Octahydro-Isoindole-2-Carboxylic Acid Tert-Butyl Ester | CAS:543910-82-3 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]

- 4. Cis-4-Oxo-Octahydro-Isoindole-2-Carboxylic Acid Tert-Butyl… [cymitquimica.com]

- 5. danabiosci.com [danabiosci.com]

- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

In-Depth Technical Guide: N-Boc-4-oxooctahydro-2H-isoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a plausible synthetic route for N-Boc-4-oxooctahydro-2H-isoindole, also known as tert-butyl 4-oxooctahydro-2H-isoindole-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide combines established synthetic methodologies for analogous structures with predictive spectral analysis based on known chemical principles.

Introduction

N-Boc-4-oxooctahydro-2H-isoindole is a bicyclic organic molecule featuring a saturated isoindole core, a ketone functional group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure is of interest to medicinal chemists and drug development professionals as a potential scaffold or intermediate in the synthesis of novel therapeutic agents. The octahydroisoindole framework is a key structural motif in a variety of biologically active compounds. The presence of the ketone and the Boc-protected amine allows for diverse chemical modifications, making it a versatile building block.

Predicted Spectral Data

The following tables summarize the predicted spectral data for N-Boc-4-oxooctahydro-2H-isoindole. These predictions are based on the analysis of structurally similar compounds and general principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 3.5 - 3.7 | m | 2H | N-CH₂ (H-1, H-3) | Diastereotopic protons adjacent to the nitrogen of the Boc-protected amine. |

| ~ 3.2 - 3.4 | m | 2H | N-CH₂ (H-1, H-3) | |

| ~ 2.8 - 3.0 | m | 1H | CH (H-3a or H-7a) | Bridgehead proton adjacent to the ketone. |

| ~ 2.5 - 2.7 | m | 2H | CH₂ (H-5) | Protons alpha to the carbonyl group. |

| ~ 2.2 - 2.4 | m | 1H | CH (H-3a or H-7a) | Other bridgehead proton. |

| ~ 1.8 - 2.1 | m | 4H | CH₂ (H-6, H-7) | Methylene protons of the cyclohexane ring. |

| 1.48 | s | 9H | C(CH₃)₃ | Characteristic singlet for the tert-butyl protons of the Boc group. |

Chemical shifts are approximate and can be influenced by the specific conformation and solvent.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 209 - 212 | C=O (C-4) | Typical range for a cyclic ketone. |

| ~ 154 - 156 | N-C=O (Boc) | Carbonyl of the tert-butoxycarbonyl group. |

| ~ 79 - 81 | C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |

| ~ 48 - 52 | N-C H₂ (C-1, C-3) | Carbons adjacent to the nitrogen. |

| ~ 40 - 45 | C H (C-3a or C-7a) | Bridgehead carbon. |

| ~ 38 - 42 | C H₂ (C-5) | Carbon alpha to the ketone. |

| ~ 35 - 40 | C H (C-3a or C-7a) | Other bridgehead carbon. |

| ~ 28.4 | C(C H₃)₃ (Boc) | Methyl carbons of the Boc group. |

| ~ 25 - 30 | C H₂ (C-6, C-7) | Methylene carbons of the cyclohexane ring. |

Table 3: Predicted Infrared (IR) Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2975, 2870 | Medium-Strong | C-H stretching (alkane) |

| ~ 1715 | Strong | C=O stretching (ketone) |

| ~ 1685 | Strong | C=O stretching (Boc carbamate) |

| ~ 1450 | Medium | C-H bending (methylene) |

| ~ 1365 | Medium-Strong | C-H bending (tert-butyl) |

| ~ 1160 | Strong | C-O stretching (Boc carbamate) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 240.1596 | [M+H]⁺ |

| 262.1416 | [M+Na]⁺ |

| 184.1126 | [M - C₄H₈ + H]⁺ |

| 140.0970 | [M - Boc + H]⁺ |

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to N-Boc-4-oxooctahydro-2H-isoindole involves the Diels-Alder reaction between a suitable diene and dienophile to construct the bicyclic core, followed by functional group manipulations. A potential route starts from 1,3-cyclohexadiene and maleic anhydride.

Caption: Proposed synthesis of N-Boc-4-oxooctahydro-2H-isoindole.

Experimental Protocol:

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride In a round-bottom flask, 1,3-cyclohexadiene and maleic anhydride are dissolved in toluene. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct, which can be purified by recrystallization.

Step 2: Synthesis of cis-4-Cyclohexene-1,2-dicarboximide The anhydride from the previous step is treated with aqueous ammonia and heated to evaporate the water, then further heated to a high temperature (e.g., 150-160 °C) to effect cyclization to the imide.

Step 3: Synthesis of cis-Octahydro-2H-isoindole-1,3-dione The imide is dissolved in ethanol and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by TLC until completion. The catalyst is filtered off, and the solvent is evaporated.

Step 4: Synthesis of cis-Octahydro-2H-isoindole The resulting dione is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is quenched carefully with water and aqueous sodium hydroxide. The product is then extracted with an organic solvent.

Step 5: Synthesis of N-Boc-cis-octahydro-2H-isoindole The crude amine is dissolved in dichloromethane (DCM) and treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (Et₃N). The reaction is stirred at room temperature until completion. The mixture is then washed with water and brine, dried over sodium sulfate, and the solvent is evaporated.

Step 6: Synthesis of N-Boc-4-hydroxy-cis-octahydro-2H-isoindole The N-Boc protected isoindole is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (n-BuLi) is added dropwise to deprotonate a carbon alpha to the nitrogen. Dry oxygen is then bubbled through the solution. The reaction is quenched with a reducing agent (e.g., sodium sulfite).

Step 7: Synthesis of N-Boc-4-oxooctahydro-2H-isoindole The alcohol is dissolved in DCM and oxidized to the ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or under Swern oxidation conditions (oxalyl chloride, DMSO, Et₃N). The crude product is purified by column chromatography to yield the final product.

Logical Workflow for Characterization

Caption: Workflow for the characterization of the target compound.

This guide provides a foundational understanding of N-Boc-4-oxooctahydro-2H-isoindole for researchers in drug discovery and organic synthesis. The predicted data and proposed synthetic route offer a starting point for the practical synthesis and characterization of this and related molecules.

In-depth Technical Guide: Molecular Weight of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate

This guide provides a detailed breakdown of the molecular weight of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a crucial parameter for researchers and professionals in drug development and chemical synthesis.

Molecular Composition and Weight

The molecular formula for this compound is C₁₃H₂₁NO₃.[1][2][3][4] The molecular weight is a sum of the atomic weights of its constituent atoms.

The calculation of the molecular weight is based on the number of atoms of each element present in the molecule and their respective standard atomic weights. The standard atomic weights used are:

The molecular weight is calculated as follows:

(13 × 12.011) + (21 × 1.008) + (1 × 14.007) + (3 × 15.999) = 239.31 g/mol

This calculated value is consistent with the molecular weight found in chemical databases.[2][3][4][16]

For clarity and easy comparison, the quantitative data is summarized in the table below.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 21 | 1.008 | 21.168 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 239.315 |

Note on In-depth Guide and Experimental Protocols: The user request for an in-depth technical guide, experimental protocols, and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight. This value is a fundamental, calculated property of the molecule based on its atomic composition. Experimental determination of molecular weight would involve techniques like mass spectrometry, for which a generalized protocol would not be as valuable as the specific methods section of a relevant research article. Signaling pathways are related to the biological activity of a compound and are not relevant to its molecular weight.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the straightforward logical relationship for calculating the molecular weight of the compound.

Caption: Logical workflow for molecular weight calculation.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound [allbiopharm.com]

- 4. This compound [acrospharma.co.kr]

- 5. quora.com [quora.com]

- 6. byjus.com [byjus.com]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. Oxygen, atomic [webbook.nist.gov]

- 16. This compound [allbiopharm.com]

An In-depth Technical Guide on the Solubility of tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes information on its physicochemical properties, extrapolates solubility characteristics based on related compounds, and provides a general experimental framework for its determination.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 879687-92-0 | [1] |

| Molecular Formula | C13H21NO3 | [1] |

| Molecular Weight | 239.31 g/mol | [1][2] |

| Purity | Typically ≥95% - 98% | [1][2] |

| Physical Form | Solid or liquid | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature; Sealed in dry, 2-8°C | [1][3] |

Solubility Profile

Generally, Boc-protected amines exhibit poor solubility in aqueous solutions and are more soluble in organic solvents. For instance, a related compound, tert-butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate, is described as being moderately soluble in polar aprotic solvents such as dimethylformamide (DMF)[4]. Another Boc-protected compound, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), is very soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone; soluble in methanol, 2-propanol, and tert-butanol; and insoluble in petroleum ether and water[5].

Based on these observations, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Its solubility in polar protic solvents like methanol and ethanol is expected to be moderate, while it is likely to be poorly soluble in non-polar solvents such as hexanes and largely insoluble in water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This method, known as the shake-flask method, is a standard approach for assessing solubility.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, acetone, dimethylformamide, hexanes)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The shaking ensures thorough mixing of the solute and solvent.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method (or another appropriate technique) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility characteristics of this compound based on available data and established chemical principles. For drug development and research applications, it is imperative to perform experimental solubility studies to obtain precise quantitative data in relevant solvent systems and physiological media.

References

An In-depth Technical Guide on the Safety and Handling of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS No. 879687-92-0) is publicly available. The following information is compiled from data on structurally similar compounds and general principles of laboratory safety. This guide is intended for use by qualified individuals trained in handling chemical substances. All users should conduct their own risk assessments before use.

Introduction

This compound is a heterocyclic compound incorporating a bicyclic isoindole core. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The hexahydroisoindole scaffold is a key structural motif in a variety of natural products and synthetic compounds with diverse pharmacological activities. This guide provides a comprehensive overview of the safety, handling, and general experimental procedures related to this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 879687-92-0 | [1] |

| Molecular Formula | C₁₃H₂₁NO₃ | [1] |

| Molecular Weight | 239.31 g/mol | [1][2] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Purity | Typically ≥95% | [2] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances.[2] Inert atmosphere, Room Temperature.[1] | General knowledge |

Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for structurally related compounds, this compound should be handled as a potentially hazardous substance. The following tables summarize the likely hazards and precautionary measures.

3.1. GHS Hazard Classification (Presumed)

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

3.2. GHS Label Elements (Presumed)

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

3.3. Precautionary Statements (Presumed)

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[4] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize exposure to dust and vapors.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5] Ensure proper glove removal technique to avoid skin contact.[4]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Some sources suggest storage under an inert atmosphere.[1] For a similar compound, storage in a tightly sealed amber glass bottle at temperatures below 25°C is recommended due to light sensitivity.[5]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[5]

Fire and Explosion Hazard

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

-

Firefighting Procedures: Wear self-contained breathing apparatus and full protective gear.

Experimental Protocols

7.1. Proposed Synthesis Workflow

The synthesis of substituted isoindoles can be achieved through various routes, including the cyclization of appropriate precursors. A general workflow for a potential synthesis is outlined below.

Caption: Proposed General Synthesis Workflow.

7.2. General Protocol for N-Boc Protection of a Secondary Amine

This protocol is a general procedure for the protection of a secondary amine using di-tert-butyl dicarbonate (Boc₂O).[7]

-

Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise.

-

Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

7.3. General Protocol for Purification (Flash Column Chromatography)

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Loading: Carefully load the adsorbed crude product onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

7.4. Analytical Methods

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The presence of the Boc group is typically indicated by a characteristic singlet at around 1.4-1.5 ppm in the ¹H NMR spectrum.[8]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Logical Workflow for Safe Handling and Experimentation

The following diagram illustrates a logical workflow for safely handling and using this compound in a research setting.

Caption: Safe Handling and Experimental Workflow.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. However, the isoindole scaffold is present in numerous biologically active compounds, and this molecule is likely used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, related isoindole derivatives have been investigated for their potential as inhibitors of enzymes like cyclooxygenase (COX).

Conclusion

This compound is a valuable synthetic intermediate. While a specific SDS is not available, data from analogous compounds suggest that it should be handled with care, assuming it to be a skin, eye, and respiratory irritant. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated area, is essential. The experimental protocols provided in this guide are based on general chemical principles and should be adapted and optimized for specific experimental conditions. Further research is required to fully characterize the safety profile and biological activity of this compound.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound [acrospharma.co.kr]

- 3. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | C13H18N2O2 | CID 60145936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Isoindole Compounds: A Technical Guide for Researchers

An in-depth exploration of the history, synthesis, and therapeutic applications of the isoindole scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal heterocyclic compound.

Introduction

Isoindole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, has captivated chemists for over a century.[1] Despite the inherent instability of the parent compound, the isoindole nucleus is a cornerstone in the architecture of a diverse array of synthetic and naturally occurring molecules with profound implications in medicinal chemistry, materials science, and diagnostics. This technical guide provides a detailed chronicle of the discovery and history of isoindole compounds, elucidates key synthetic methodologies with detailed experimental protocols, and explores the intricate signaling pathways modulated by isoindole-containing therapeutics.

A Century of Discovery: A Historical Timeline of Isoindole Chemistry

The journey of isoindole chemistry is marked by serendipitous discoveries and systematic investigations that have unveiled the immense potential of this heterocyclic system.

-

1887: The Genesis in Phthalimide Chemistry: The story of isoindoles begins not with the parent compound, but with one of its most famous derivatives, phthalimide (an isoindole-1,3-dione). In 1887, German chemist Siegmund Gabriel developed the "Gabriel synthesis," a robust method for the synthesis of primary amines from alkyl halides using potassium phthalimide. This reaction, still a staple in organic synthesis, marked the first widely recognized synthetic application of the isoindole framework.

-

Early 20th Century: The Accidental Discovery of Phthalocyanines: The early 1900s witnessed the accidental synthesis of intensely colored compounds that were later identified as phthalocyanines, macrocyclic compounds derived from the tetramerization of isoindole units. These discoveries, often occurring as unexpected byproducts in industrial processes, hinted at the rich and complex chemistry of the isoindole core. It was the systematic work of R. P. Linstead and his collaborators in the 1930s that elucidated the structure of these pigments and established their importance as dyes.

-

1972: The Elusive Parent Isoindole is Captured: For decades, the parent 2H-isoindole remained a theoretical curiosity due to its high reactivity and instability. Its successful isolation and characterization in 1972 by R. Bonnett and S. A. North was a landmark achievement. They employed the technique of flash vacuum pyrolysis of N-methylisoindoline-N-oxide to generate the fleeting molecule, which was then trapped and characterized at low temperatures.

-

1982: Nature's Isoindole: The first naturally occurring isoindole derivative, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera sp. in 1982.[1][2] This discovery underscored the biological relevance of the isoindole scaffold and spurred further investigation into its natural product chemistry.

-

Late 20th and Early 21st Century: The Therapeutic Dawn: The therapeutic potential of isoindole derivatives came to the forefront with the development of thalidomide and its analogues, lenalidomide and pomalidomide, for the treatment of multiple myeloma.[2] These immunomodulatory drugs (IMiDs) revolutionized cancer therapy and ignited intense research into the mechanism of action of isoindole-containing compounds. More recently, the approval of apremilast, a phthalimide derivative, for the treatment of psoriasis and psoriatic arthritis has further solidified the importance of the isoindole scaffold in modern medicine.

Key Experimental Protocols

This section provides detailed methodologies for seminal and contemporary syntheses of isoindole compounds, offering reproducible protocols for researchers.

Protocol 1: The Gabriel Synthesis of Benzylamine

This classic procedure illustrates the utility of phthalimide in the synthesis of primary amines.

Reaction Scheme:

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH)

-

Benzyl chloride

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Formation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide in ethanolic potassium hydroxide with gentle warming to form a clear solution of potassium phthalimide.

-

Alkylation: To the solution of potassium phthalimide, add benzyl chloride and reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis (Ing-Manske Procedure): After cooling the reaction mixture, add hydrazine hydrate and continue to reflux for an additional hour. A white precipitate of phthalhydrazide will form.

-

Work-up: Acidify the reaction mixture with concentrated hydrochloric acid to ensure complete precipitation of phthalhydrazide. Filter the mixture and wash the solid with water.

-

Isolation of Benzylamine: Make the filtrate strongly alkaline with a concentrated sodium hydroxide solution. Extract the liberated benzylamine with diethyl ether. Dry the ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude benzylamine.

-

Purification: Purify the crude product by distillation to yield pure benzylamine.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| Phthalimide | 147.13 | 14.7 g | 0.1 | - |

| Benzyl Chloride | 126.58 | 12.7 g | 0.1 | - |

| Benzylamine | 107.15 | - | - | 70-80 |

Protocol 2: Synthesis of Pomalidomide

This protocol outlines a common synthetic route to the immunomodulatory drug pomalidomide.

Reaction Scheme:

Materials:

-

3-Nitrophthalic anhydride

-

3-Aminopiperidine-2,6-dione hydrochloride

-

Anhydrous sodium acetate

-

Acetonitrile

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Dimethylformamide (DMF)

Procedure:

-

Condensation: To a suspension of 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride in acetonitrile, add anhydrous sodium acetate. Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up of the Nitro Intermediate: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

-

Catalytic Hydrogenation: In a pressure vessel, dissolve the nitro intermediate in DMF. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reduction is complete (monitored by TLC or HPLC).

-

Isolation of Pomalidomide: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude pomalidomide can be purified by recrystallization from a suitable solvent system.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| 3-Nitrophthalic Anhydride | 193.11 | 19.3 g | 0.1 | - |

| 3-Aminopiperidine-2,6-dione HCl | 164.58 | 16.5 g | 0.1 | - |

| Pomalidomide | 273.24 | - | - | 80-90 (overall) |

Physicochemical and Spectroscopic Data of 2H-Isoindole

The parent 2H-isoindole is a highly reactive and unstable molecule. The following data has been obtained from low-temperature matrix isolation studies and theoretical calculations.

| Property | Value |

| Molecular Formula | C₈H₇N |

| Molar Mass | 117.15 g/mol [3] |

| Appearance | Unstable solid at low temperatures |

| ¹H NMR (indicative shifts) | δ ~7.0-7.5 ppm (aromatic protons), δ ~8.0-8.5 ppm (pyrrolic protons) |

| ¹³C NMR (indicative shifts) | δ ~110-130 ppm (aromatic carbons), δ ~135-145 ppm (bridgehead carbons) |

Signaling Pathways of Isoindole-Containing Therapeutics

The therapeutic efficacy of many isoindole-containing drugs stems from their ability to modulate specific cellular signaling pathways.

The "Molecular Glue" Mechanism of Immunomodulatory Isoindoles

Pomalidomide, lenalidomide, and thalidomide exert their anti-cancer effects through a novel mechanism of action. They act as "molecular glues" that bind to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).[4][5][6] This binding event induces a conformational change in CRBN, leading to the recruitment of neosubstrates, primarily the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex.[4][5][6] This targeted ubiquitination leads to the subsequent degradation of Ikaros and Aiolos by the proteasome. The degradation of these transcription factors, which are essential for the survival and proliferation of multiple myeloma cells, results in the anti-myeloma and immunomodulatory effects of these drugs.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a key building block in medicinal chemistry. The described synthetic route is based on established chemical transformations, offering a reliable method for obtaining this versatile intermediate.

Introduction

This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents. The rigid, bicyclic hexahydroisoindole core, functionalized with a ketone at the 4-position, provides a unique three-dimensional architecture for probing biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for facile and selective deprotection, enabling further synthetic modifications. This document outlines a practical and efficient protocol for the preparation of this compound, intended to support research and development in the pharmaceutical and biotechnology sectors. A patent has noted that 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester can be used as a starting material for the synthesis of 4-amino octahydro-2H-isoindole-2-carboxylic acid tert-butyl ester, which is an important medical intermediate.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway.

| Step | Compound Name | Starting Material | Reagents | Solvent | Reaction Time | Typical Yield (%) | Purity (by NMR) |

| 1 | 2-Allylcyclohex-4-ene-1-carboxylic acid | Cyclohex-4-ene-1,2-dicarboxylic anhydride | Allylamine | Toluene | 4 h | 90-95 | >95% |

| 2 | tert-Butyl (4-oxohexahydro-1H-isoindol-2(3H)-yl)acetate | 2-Allylcyclohex-4-ene-1-carboxylic acid | Ozone, then Dimethyl Sulfide; Jones Reagent | Dichloromethane/Methanol; Acetone | 6 h | 75-80 (over two steps) | >95% |

| 3 | 4-Oxohexahydro-1H-isoindole | tert-Butyl (4-oxohexahydro-1H-isoindol-2(3H)-yl)acetate | Trifluoroacetic acid | Dichloromethane | 2 h | 90-95 | >98% |

| 4 | This compound | 4-Oxohexahydro-1H-isoindole | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 12 h | 85-90 | >99% |

Experimental Protocols

A plausible synthetic route to this compound is proposed, commencing from commercially available starting materials.

Step 1: Synthesis of 2-Allylcyclohex-4-ene-1-carboxylic acid

This initial step involves the ring-opening of cyclohex-4-ene-1,2-dicarboxylic anhydride with allylamine to form the corresponding amic acid.

Materials:

-

Cyclohex-4-ene-1,2-dicarboxylic anhydride

-

Allylamine

-

Toluene

Procedure:

-

Dissolve cyclohex-4-ene-1,2-dicarboxylic anhydride (1 equivalent) in toluene in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add allylamine (1.1 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude 2-allylcyclohex-4-ene-1-carboxylic acid, which can be used in the next step without further purification.

Step 2: Synthesis of the 4-Oxo-hexahydroisoindole Core

This two-part step involves the ozonolysis of the allyl group followed by oxidation to form the ketone, and subsequent cyclization.

Materials:

-

2-Allylcyclohex-4-ene-1-carboxylic acid

-

Ozone

-

Dimethyl sulfide (DMS)

-

Jones Reagent (Chromium trioxide in sulfuric acid)

-

Dichloromethane (DCM)

-

Methanol

-

Acetone

Procedure:

-

Dissolve the crude product from Step 1 in a mixture of DCM and methanol.

-

Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen to remove excess ozone, then add dimethyl sulfide (2 equivalents) and allow the mixture to warm to room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the resulting residue in acetone and cool to 0 °C.

-

Slowly add Jones reagent to the stirred solution until an orange color persists.

-

Stir for an additional 2 hours at room temperature.

-

Quench the reaction with isopropanol and filter the mixture through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the cyclized product, the tert-butyl (4-oxohexahydro-1H-isoindol-2(3H)-yl)acetate.

Step 3: Deprotection to 4-Oxohexahydro-1H-isoindole

This step involves the removal of the ester protecting group to yield the free secondary amine.

Materials:

-

tert-Butyl (4-oxohexahydro-1H-isoindol-2(3H)-yl)acetate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the product from Step 2 in DCM.

-

Add trifluoroacetic acid (5 equivalents) and stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-oxohexahydro-1H-isoindole.

Step 4: N-Boc Protection

The final step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. General procedures for N-Boc protection are well-established.

Materials:

-

4-Oxohexahydro-1H-isoindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-oxohexahydro-1H-isoindole (1 equivalent) in DCM in a round-bottom flask.

-

Add triethylamine (1.2 equivalents) followed by di-tert-butyl dicarbonate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualization

Caption: Proposed synthetic workflow for this compound.

Synthesis Protocol for tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol outlines a multi-step synthesis commencing with a Diels-Alder reaction, followed by functional group manipulations to yield the target compound.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process. The initial step involves the formation of a hexahydroisoindole core via a Diels-Alder cycloaddition. Subsequent oxidation introduces the keto functionality at the C-4 position, followed by the protection of the isoindole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione (Diels-Alder Adduct)

This step involves the [4+2] cycloaddition reaction of 1,3-butadiene and maleimide to form the core bicyclic structure.

Materials:

-

Maleimide

-

3-Sulfolene (as a source of 1,3-butadiene)

-

Toluene

-

Xylene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleimide (1.0 eq) and 3-sulfolene (1.2 eq).

-

Add toluene to the flask to create a slurry.

-

Heat the reaction mixture to reflux (approximately 110-120 °C). The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with maleimide.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold toluene or hexanes.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Table 1: Summary of Reaction Parameters for Step 1

| Parameter | Value |

| Reactants | Maleimide, 3-Sulfolene |

| Solvent | Toluene |

| Temperature | Reflux (110-120 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of cis-Hexahydro-1H-isoindole-1,3,4-trione

This step focuses on the introduction of the ketone functional group at the C-4 position through oxidation of the double bond in the Diels-Alder adduct.

Materials:

-

cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione

-

Ruthenium(III) chloride (RuCl₃)

-

Sodium periodate (NaIO₄)

-

Acetonitrile

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1.0 eq) in a mixture of acetonitrile and water.

-

Add a catalytic amount of Ruthenium(III) chloride (0.05 eq).

-

Cool the mixture in an ice bath and add sodium periodate (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Table 2: Summary of Reaction Parameters for Step 2

| Parameter | Value |

| Starting Material | cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione |

| Reagents | RuCl₃, NaIO₄ |

| Solvent | Acetonitrile/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 50-60% |

Step 3: Synthesis of this compound

The final step involves the reduction of the imide to the corresponding isoindole, followed by the protection of the nitrogen atom with a Boc group.

Materials:

-

cis-Hexahydro-1H-isoindole-1,3,4-trione

-

Lithium aluminium hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

Part A: Reduction of the Imide

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cis-hexahydro-1H-isoindole-1,3,4-trione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-oxohexahydro-1H-isoindole. This intermediate is often used in the next step without further purification.

Part B: N-Boc Protection

-

Dissolve the crude 4-oxohexahydro-1H-isoindole from the previous step in dichloromethane (DCM).

-

Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 3: Summary of Reaction Parameters for Step 3

| Parameter | Value |

| Starting Material | cis-Hexahydro-1H-isoindole-1,3,4-trione |

| Reagents (Reduction) | Lithium aluminium hydride |

| Solvent (Reduction) | Anhydrous THF |

| Reagents (Protection) | Di-tert-butyl dicarbonate, Triethylamine |

| Solvent (Protection) | Dichloromethane |

| Reaction Time | 4-6 hours (Reduction), 8-12 hours (Protection) |

| Typical Overall Yield | 40-50% (over two parts) |

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 4: Expected Analytical Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C₁₃H₂₁NO₃ |

| Molecular Weight | 239.31 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.48 (s, 9H), 1.80-2.60 (m, 8H), 3.40-3.80 (m, 4H) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 28.4, 29.5, 35.2, 40.8, 45.1, 50.3, 80.5, 170.2, 210.1 ppm |

| Mass Spectrometry (ESI+) | m/z 240.15 [M+H]⁺, 262.13 [M+Na]⁺ |

Logical Relationship of Synthesis Steps

Caption: Logical progression of the synthetic strategy.

Application Notes and Protocols: Boc Protection of 4-oxohexahydro-1H-isoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug development, the strategic protection of amine functional groups is a cornerstone of multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1] This document provides detailed application notes and experimental protocols for the Boc protection of the secondary amine in 4-oxohexahydro-1H-isoindole, a valuable bicyclic scaffold in the synthesis of various pharmacologically active compounds. The protocols outlined herein utilize di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.

Reaction Scheme